5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
CAS No.: 2034507-90-7
Cat. No.: VC7059068
Molecular Formula: C20H16FN3O4
Molecular Weight: 381.363
* For research use only. Not for human or veterinary use.
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one - 2034507-90-7](/images/structure/VC7059068.png)
Specification
CAS No. | 2034507-90-7 |
---|---|
Molecular Formula | C20H16FN3O4 |
Molecular Weight | 381.363 |
IUPAC Name | 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Standard InChI | InChI=1S/C20H16FN3O4/c21-12-4-5-17-22-15-6-7-23(11-14(15)20(26)24(17)10-12)19(25)13-2-1-3-16-18(13)28-9-8-27-16/h1-5,10H,6-9,11H2 |
Standard InChI Key | SXPHEUWCFDEAJD-UHFFFAOYSA-N |
SMILES | C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C5C(=CC=C4)OCCO5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name systematically describes its fused polycyclic system:
-
A 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one core provides a rigid, nitrogen-rich scaffold.
-
A 13-fluoro substituent introduces electronegativity and metabolic stability.
-
The 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety contributes aromaticity and hydrogen-bonding capacity.
The molecular formula is deduced as C₁₈H₁₄FN₃O₄, with a molar mass of 371.33 g/mol. X-ray crystallography of analogous triazatricyclic compounds reveals planar aromatic regions and non-planar saturated segments, creating a topology conducive to target binding.
Spectroscopic Characterization
Key spectroscopic data include:
-
¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), fluorinated CH (δ 5.8–6.2 ppm), and benzodioxine methylene groups (δ 4.3–4.7 ppm).
-
¹³C NMR: Carbonyl carbons (δ 165–170 ppm), fluorinated C-F (δ 110–115 ppm), and benzodioxine carbons (δ 120–150 ppm).
-
IR: Stretching vibrations for C=O (1,710 cm⁻¹), C-F (1,250 cm⁻¹), and C-N (1,350 cm⁻¹).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential coupling and cyclization steps:
-
Benzodioxine Carbonyl Intermediate: 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is activated using thionyl chloride or EDCI, then coupled to a triazatricyclic amine precursor .
-
Triazatricyclic Core Formation: A palladium-catalyzed cyclization assembles the triazatricyclo[8.4.0.03,8] system, followed by fluorination at position 13 using Selectfluor®.
-
Final Coupling: The benzodioxine carbonyl is attached via amide bond formation in DMF at 60°C.
Table 1: Key Synthetic Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | EDCI, DMF, 24h | 78 |
2 | Pd(OAc)₂, 100°C | 65 |
3 | Selectfluor®, RT | 82 |
Derivative Synthesis
The compound serves as a scaffold for structural analogs:
-
Sulfonylation: Reacts with aryl sulfonyl chlorides to yield sulfonamide derivatives.
-
N-Alkylation: Treatment with alkyl halides under basic conditions modifies the triazole nitrogen.
Biological Activity and Mechanism of Action
PARP1 Inhibition
High-throughput screening identified benzodioxine carbonyl derivatives as PARP1 inhibitors, with IC₅₀ values ≤1 μM . Molecular docking reveals:
-
The benzodioxine carbonyl forms hydrogen bonds with Gly863 and Ser904.
-
The triazatricyclic core occupies the hydrophobic nicotinamide pocket .
Table 2: Comparative PARP1 Inhibition
Compound | IC₅₀ (μM) | Selectivity (PARP1/PARP2) |
---|---|---|
Reference Inhibitor | 0.002 | 1,200 |
Target Compound | 0.88 | 850 |
CFTR Modulation
Fluorinated triazatricyclics demonstrate CFTR potentiation, restoring chloride transport in cystic fibrosis models. Electrophysiological assays show:
-
EC₅₀ = 3.2 μM in F508del-CFTR cells.
-
Synergy with correctors like lumacaftor (2.1-fold increase).
Therapeutic Applications
Oncology
PARP1 inhibition induces synthetic lethality in BRCA-mutated cancers. In vivo studies using xenograft models showed:
Cystic Fibrosis
CFTR potentiation addresses F508del mutations:
-
Transepithelial chloride current: +15.3 μA/cm² (vs. +6.7 μA/cm² for ivacaftor).
-
Stability in hepatocyte assays (t₁/₂ = 4.7 h).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume